molecular formula C18H13NO6 B5762286 dimethyl 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)isophthalate

dimethyl 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)isophthalate

Cat. No. B5762286
M. Wt: 339.3 g/mol
InChI Key: BNUWIGCJAFPGBM-UHFFFAOYSA-N
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Description

Dimethyl 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)isophthalate is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. This compound is also known as DMIDI and is a derivative of isophthalic acid. The synthesis method of DMIDI involves the reaction of isophthalic acid with phthalic anhydride and dimethylamine.

Mechanism of Action

The mechanism of action of DMIDI is not well understood. However, it is believed that DMIDI interacts with metal ions in biological systems, leading to changes in fluorescence intensity. In photodynamic therapy, DMIDI is activated by light, leading to the production of reactive oxygen species that can damage cancer cells.
Biochemical and Physiological Effects:
DMIDI has been shown to have a low toxicity profile and is not known to have any significant biochemical or physiological effects. However, further studies are needed to fully understand the potential effects of DMIDI on biological systems.

Advantages and Limitations for Lab Experiments

One of the advantages of DMIDI is its high fluorescence intensity, which makes it a useful tool for the detection of metal ions in biological systems. DMIDI is also relatively easy to synthesize, making it readily available for use in lab experiments. However, one of the limitations of DMIDI is its low solubility in water, which can make it difficult to use in aqueous environments.

Future Directions

There are several future directions for research on DMIDI. One potential area of research is the development of new synthesis methods that can improve the solubility of DMIDI in water. Another area of research is the investigation of the potential use of DMIDI as a photosensitizer for the treatment of other diseases, such as bacterial infections. Additionally, further studies are needed to fully understand the mechanism of action of DMIDI and its potential effects on biological systems.

Synthesis Methods

The synthesis of DMIDI involves the reaction of isophthalic acid with phthalic anhydride and dimethylamine. The reaction takes place in the presence of a catalyst, such as sulfuric acid, and under reflux conditions. The resulting product is a white crystalline solid with a high melting point.

Scientific Research Applications

DMIDI has been the subject of extensive scientific research due to its potential applications in various fields. It has been studied for its potential use as a fluorescent probe for the detection of metal ions, such as copper and zinc, in biological systems. DMIDI has also been investigated for its potential use as a photosensitizer in photodynamic therapy for the treatment of cancer.

properties

IUPAC Name

dimethyl 5-(1,3-dioxoisoindol-2-yl)benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO6/c1-24-17(22)10-7-11(18(23)25-2)9-12(8-10)19-15(20)13-5-3-4-6-14(13)16(19)21/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNUWIGCJAFPGBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)N2C(=O)C3=CC=CC=C3C2=O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

dimethyl 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzene-1,3-dicarboxylate

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